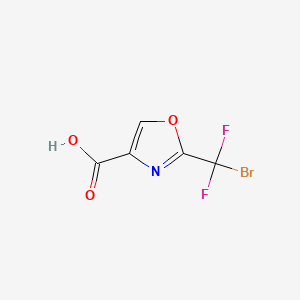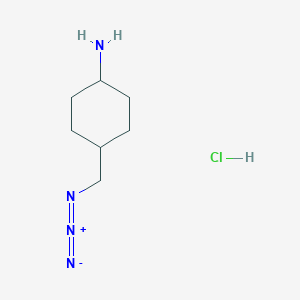
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is a chemical compound that features a bromodifluoromethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to obtain the desired compound with broad functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Cycloaddition Reactions: The compound can undergo radical-mediated [3 + 2]-cycloaddition reactions with alkenes under photochemical conditions, resulting in the formation of difluorocyclopentanones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Cycloaddition: Photochemical conditions with the presence of radical initiators are commonly employed.
Major Products:
Substitution Products: New fluorinated compounds with diverse functional groups.
Cycloaddition Products: Difluorocyclopentanones with tetra-substituted E-alkenes.
Scientific Research Applications
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the design of fluorescent probes for biological imaging and detection.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form strong halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylicacid
- 2-(Chlorodifluoromethyl)-1,3-oxazole-4-carboxylicacid
- 2-(Difluoromethyl)-1,3-oxazole-4-carboxylicacid
Comparison: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in the design of biologically active molecules .
Properties
Molecular Formula |
C5H2BrF2NO3 |
|---|---|
Molecular Weight |
241.97 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2BrF2NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) |
InChI Key |
XGPMRRCQEVCKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)






![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
